4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide -

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

Catalog Number: EVT-4616368
CAS Number:
Molecular Formula: C21H22F3N7O
Molecular Weight: 445.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 is a small-molecule inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1) []. Research indicates it prevents the oncogenic transcription factor Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression, showing promise in combating basal-like breast cancers [].

Relevance: OSU-03012 shares the core structure of a 3-(trifluoromethyl)-1H-pyrazole ring with the target compound, 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide []. This shared motif suggests potential similarities in their binding interactions and biological activities.

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: MK-0893 is a potent and selective glucagon receptor antagonist, exhibiting high binding affinity and functional cAMP activity []. Studies highlight its efficacy in reducing blood glucose levels in mouse models, signifying its potential as a treatment for type II diabetes [].

Relevance: Similar to 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, MK-0893 contains a central 1H-pyrazole moiety []. This structural commonality implies potential similarities in their binding properties and pharmacological profiles.

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

Compound Description: Compound-A is a potent and selective inhibitor of the elongase of long-chain fatty acids family 6 (ELOVL6) []. Its effectiveness in reducing the elongation index of fatty acids in vitro and in vivo makes it a potential therapeutic target for diabetes [].

Relevance: Both Compound-A and 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide incorporate a trifluoromethyl (-CF3) group and a pyrazole ring within their structures []. This shared presence of these functionalities suggests potential overlap in their pharmacological targets or mechanisms of action.

Compound Description: This series of compounds represents a class of potential Serum and Glucocorticoid Regulated Kinase 1 (SGK1) inhibitors []. Computational studies, including molecular docking and dynamic simulations, demonstrate their favorable binding affinities to SGK1, suggesting potential applications in treating cancer, diabetes, and neurodegenerative diseases [].

Relevance: This series, like the target compound 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide, features substituted pyrazole rings as central structural elements []. This shared scaffold indicates potential commonalities in their binding modes and biological activity profiles.

Properties

Product Name

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Molecular Formula

C21H22F3N7O

Molecular Weight

445.4 g/mol

InChI

InChI=1S/C21H22F3N7O/c1-14-10-15(2)31(28-14)19-12-18(25-13-26-19)29-6-8-30(9-7-29)20(32)27-17-5-3-4-16(11-17)21(22,23)24/h3-5,10-13H,6-9H2,1-2H3,(H,27,32)

InChI Key

TUAKPQMYJRJROV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.